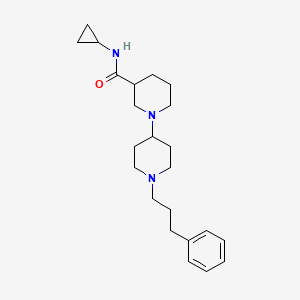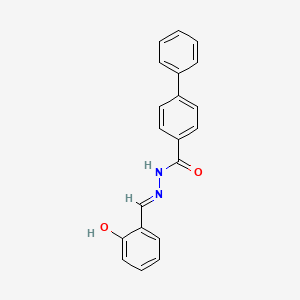
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system. This can lead to a reduction in seizure activity in patients with epilepsy and can also be beneficial in the treatment of addiction and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a highly potent and selective inhibitor of GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of using N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain studies.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide can reduce drug-seeking behavior in animal models, which suggests that it may be a promising treatment option for addiction in humans. Another area of interest is the potential use of N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in the treatment of anxiety disorders. Research has shown that increasing GABA levels in the brain can have a calming effect on the central nervous system, which may be beneficial in the treatment of anxiety.
Synthesemethoden
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of 3-phenylpropylamine with cyclopropanecarboxylic acid followed by the formation of the bipiperidine ring system through a cyclization reaction. The final step involves the addition of a carboxamide group to the piperidine ring.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as epilepsy, addiction, and anxiety. Research has shown that N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(24-21-10-11-21)20-9-5-15-26(18-20)22-12-16-25(17-13-22)14-4-8-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHFEIHZBEDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCCC3=CC=CC=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)


![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)

![N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6085240.png)
![2-[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6085243.png)
![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6085262.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)